Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

PROTAC Linkerology Conformational Restriction

Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex, spirocyclic small molecule that belongs to the 3,9-diazaspiro[5.5]undecane class. This scaffold is a conformationally restricted, three-dimensional core frequently employed in medicinal chemistry as a rigid PROTAC (Proteolysis Targeting Chimera) linker or as an orthosteric fragment in G-protein-coupled receptor (GPCR) ligand design.

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
Cat. No. B12941796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC21H33N3O3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3=C(C=C(C=C3)N)OC)CC1
InChIInChI=1S/C21H33N3O3/c1-20(2,3)27-19(25)24-13-9-21(10-14-24)7-11-23(12-8-21)17-6-5-16(22)15-18(17)26-4/h5-6,15H,7-14,22H2,1-4H3
InChIKeyMPVVYLSBBRLCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate: A Bifunctional Spirocyclic Intermediate for Targeted Protein Degradation and GPCR Ligand Design


Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex, spirocyclic small molecule that belongs to the 3,9-diazaspiro[5.5]undecane class. This scaffold is a conformationally restricted, three-dimensional core frequently employed in medicinal chemistry as a rigid PROTAC (Proteolysis Targeting Chimera) linker or as an orthosteric fragment in G-protein-coupled receptor (GPCR) ligand design [1]. The compound is specifically functionalized with a tert-butyl carbamate (Boc) protecting group on one nitrogen and a 4-amino-2-methoxyphenyl group on the other, making it a valuable, dual-purpose intermediate. Its structure suggests utility in the synthesis of bifunctional degraders or in fragment-based drug discovery, where the free amine and methoxy groups offer distinct vectors for further conjugation or binding interactions.

Bifunctional PROTAC intermediate Dual-purpose spirocyclic building block
Conformationally restricted spiro core Enforces 3D topology for ternary complex design
Orthogonal protecting groups Boc and aromatic amine enable sequential conjugation

Why a Simple 3,9-Diazaspiro[5.5]undecane Core Cannot Substitute for Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate


Generic substitution with unadorned 3,9-diazaspiro[5.5]undecane cores fails because the specific functionalization dictates the molecule's application, reactivity, and biological profile. The tert-butyl carbamate (Boc) group on the target compound is essential for orthogonal protection during multi-step synthesis of complex molecules like PROTACs, a feature absent in simple alkylated analogs like 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane . Furthermore, the 4-amino-2-methoxyphenyl motif is a critical pharmacophoric element. Literature on related dopamine D3 receptor (D3R) ligands demonstrates that a simple 2-methoxyphenyl fragment can exert profoundly different effects on receptor affinity and selectivity compared to other aryl substitutions or to piperazine-based cores [1]. This specificity means that swapping the target compound for a less decorated analog will not just alter potency but can fundamentally change the selectivity and off-target profile of the final ligand or degrader molecule.

Protection Unadorned 3,9-diazaspiro[5.5]undecane cores lack the Boc group, preventing orthogonal deprotection strategies needed for sequential bioconjugation.
Selectivity Simple alkyl or unsubstituted cores cannot replicate the selectivity profile of the 4-amino-2-methoxyphenyl motif; pharmacophoric mismatch may alter off-target binding.

Quantitative Differentiation Evidence for Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Against Key Comparators


Conformational Rigidity Advantage of the Spirocyclic Core Over Flexible Piperazine Linkers in PROTAC Design

High-strength, direct comparative quantitative data is limited for this specific compound. However, a core class-level differentiator is the inherent conformational restriction of the 3,9-diazaspiro[5.5]undecane scaffold compared to flexible piperazine or alkyl linkers. The spirocyclic core enforces a three-dimensional topology that can influence the ternary complex formation and degradation efficiency of PROTACs. Unlike simpler Boc-protected diazaspiro linkers like tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, the additional 4-amino-2-methoxyphenyl group provides an immediate vector for target protein (POI) or E3 ligase ligand attachment, merging the 'linker' and 'ligand-binding element' into a single building block [1]. This bifunctional nature can reduce the molecular weight and synthetic complexity of the final PROTAC molecule compared to a two-component approach.

Molecular Topology
Class-level inference
Target: Spirocyclic core with directly attached 4-amino-2-methoxyphenyl
Comparator: Simple Boc-protected diazaspiro linker core
Bifunctional nature may reduce synthetic steps
Conceptual design advantage; quantitative synthetic yield data not reported
PROTAC Linkerology Conformational Restriction

Potential for Reduced Aminergic GPCR Promiscuity Offered by Methoxyphenyl Diazaspiro Fragments Versus Piperazine Congeners

Direct binding data for the target compound is unavailable, but significance can be inferred from a closely related class. A published study directly compared an orthosteric diazaspiro fragment containing a 2-methoxyphenyl group (Fragment 5a, D3R Ki = 2.7 µM) to its piperazine counterpart (Fragment 5d, D3R Ki = 23.9 nM). While the diazaspiro fragment was over 8-fold less potent, the full-length ligands built upon it exhibited drastically reduced off-target activity at serotonergic and adrenergic GPCRs compared to those built on the high-affinity piperazine fragment [1]. This demonstrates that the methoxy-substituted phenyl diazaspiro moiety can be leveraged for superior selectivity profiles, a critical advantage over simpler, high-affinity but promiscuous piperazine-based pharmacophores.

D3R Binding Affinity
Cross-study comparable
Ki 2.7 µM (diazaspiro fragment) vs 23.9 nM (piperazine fragment)
Lower intrinsic affinity, but reported to improve selectivity window
8.8-fold less potent at D3R; linked to reduced off-target aminergic GPCR activity
Dopamine D3 Receptor Fragment-Based Drug Discovery GPCR Selectivity

Distinct Advantage of a Bifunctional Building Block for One-Pot, Chemoselective Conjugations in ADC or PROTAC Synthesis

The target compound uniquely offers two chemically orthogonal, functionalizable nitrogen atoms in a single, rigidified structure. The 3-position nitrogen is protected by an acid-labile Boc group, while the 9-position nitrogen is substituted with a 4-amino-2-methoxyphenyl group bearing a free aromatic amine. This setup is not replicated in common comparators like 3-Boc-3,9-Diazaspiro[5.5]undecane hydrochloride, which has a free, basic secondary amine at the 9-position, or 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, where both nitrogens are alkylated . This dual functionality allows for a controlled, sequential deprotection and conjugation strategy where the aromatic amine can be selectively acylated under conditions that preserve the Boc group, a synthetic maneuver not possible with the more basic and nucleophilic secondary amine in the hydrochloride comparator.

Chemoselective Reactivity
Class-level inference
Aromatic amine (pKa ~4.6) enables selective acylation over aliphatic amine (pKa ~10.8)
Supports cleaner heterobifunctional conjugate synthesis
Orthogonal reactivity profile; experimental validation recommended
Chemoselective Conjugation ADC Linker PROTAC Synthesis

Optimal Application Scenarios for Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Based on Evidence


Synthesis of D3 Dopamine Receptor-Selective PROTAC Degraders

This compound is an ideal starting material for developing highly selective PROTACs targeting the dopamine D3 receptor (D3R). Evidence from the diazaspiro compound class shows that the 2-methoxyphenyl substitution on the spirocyclic core is key to reducing promiscuity at other aminergic GPCRs like serotonin and adrenergic receptors [1]. By conjugating a D3R-targeting warhead to the free aromatic amine and an E3 ligase ligand to the Boc-deprotected 3-position, scientists can rationally design degraders with a superior selectivity profile compared to those built from promiscuous piperazine fragments.

Rigid, Bifunctional Linker for Next-Generation Antibody-Drug Conjugates (ADCs)

The spirocyclic core provides a rigid, non-linear geometry that can favorably orient a cytotoxic payload relative to an antibody, potentially improving ADC stability and efficacy. The 4-amino-2-methoxyphenyl group serves as a unique, less basic attachment point for the payload via a stable amide bond, preventing the cross-reactivity issues seen with conventional aliphatic diamine linkers . This allows for a cleaner, more defined drug-to-antibody ratio (DAR) and homogeneous product profile.

Fragment-Based Lead Optimization Campaigns Favoring Selective Aminergic GPCR Binding

The inherent low micromolar affinity and high selectivity of the diazaspiro-2-methoxyphenyl fragment make it a privileged starting point for fragment growing or linking strategies. The Boc group provides a convenient handle for rapid analog generation during structure-activity relationship (SAR) studies. This compound can be directly screened against GPCR panels to identify new selective ligands with a reduced risk of polypharmacology, a common pitfall in neuropharmacology [1].

Chemoselective Building Block for Heterobifunctional Chemical Probes

The orthogonal reactivity of the Boc-protected aliphatic amine and the free aromatic amine is the compound's defining practical advantage. This property is directly applicable in chemical biology for synthesizing heterobifunctional probes, such as those containing a fluorophore and a photoaffinity label, without needing complex protecting group schemes . This simplifies the creation of tool compounds for target identification and validation studies.

Application
Selection Property
Validation Focus
D3R-selective PROTAC research
2-Methoxyphenyl diazaspiro scaffold with known selectivity context
Off-target profiling against aminergic GPCR panel
Bioconjugate linker design
Rigid spirocyclic topology with orthogonal Boc/ArNH₂ groups
Conjugation efficiency and drug-to-antibody ratio homogeneity studies
Fragment-based aminergic GPCR lead discovery
Low-micromolar affinity fragment with reduced polypharmacology risk
SAR expansion via Boc deprotection and focused library synthesis
Heterobifunctional chemical probe synthesis
Chemoselective aromatic amine reactivity vs. Boc-protected aliphatic amine
Selective acylation under mild conditions; product profile purity
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